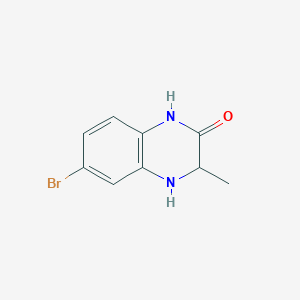

6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOZIRPRQSCXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471065 | |

| Record name | 6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24463-25-0 | |

| Record name | 6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling and Cyclization from Enantiopure Amino Acids

De Brabander et al. reported a mild Ullmann-type ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization to yield 3-substituted dihydroquinoxalin-2-ones. This method provides good to excellent yields (51–90%) and excellent enantiomeric excess (>98% ee) without racemization. The subsequent treatment with trifluoroacetic acid (TFA) promotes cyclization to the dihydroquinoxalinone core with yields of 79–90% across various substrates, including methyl and cyano substituents on the iodoaniline ring.

This approach is relevant for preparing 3-methyl substituted derivatives, such as 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, by selecting appropriately substituted iodoanilines (e.g., 6-bromo substituted) and methyl-substituted amino acid precursors.

Michael Addition/Cyclization Cascade

Michael addition of o-phenylenediamines to activated Michael acceptors such as nitroalkenes or maleic acid derivatives can afford 3-substituted 3,4-dihydroquinoxalin-2-ones. For example:

Reaction of o-phenylenediamines with nitromethyl compounds yields 3-nitromethyl substituted quinoxalin-2-ones in moderate to good yields (51–81%). Refluxing in aqueous solution can eliminate the nitro group to form the desired quinoxalin-2(1H)-one.

Reaction with maleic acid derivatives or diethyl maleate provides 3-substituted dihydroquinoxalin-2-ones in yields ranging from 55% to 80%.

This strategy can be adapted to synthesize 6-bromo-3-methyl derivatives by using appropriately substituted o-phenylenediamines (e.g., 6-bromo-o-phenylenediamine) and methyl-substituted Michael acceptors.

Multicomponent Couplings and 3,3-Disubstituted Systems

Hu and co-workers developed a Rh(II)-catalyzed three-component coupling method involving carbene-ammonium ylids and formaldehyde to produce α-aryl serine derivatives, which upon Boc-protection and Pd-catalyzed hydrogenolysis yield 3,3-disubstituted quinoxalin-2-ones in moderate overall yields (~54%). Although less directly related to 6-bromo-3-methyl derivatives, this method allows access to complex substitution patterns on the quinoxalinone core.

Bargellini Reaction

The Bargellini reaction involves the reaction of o-phenylenediamines with substituted trichloromethylcarbinol electrophiles under phase-transfer catalysis to afford 3,3-disubstituted dihydroquinoxalin-2-ones. Yields vary widely (33–93%) depending on substituents, and regioselectivity can be influenced by electronic effects of substituents on the diamine.

This method is useful for synthesizing racemic mixtures of substituted quinoxalinones, including brominated derivatives, by choosing suitable starting materials.

Photochemical and Spirocyclic Approaches

Zou et al. reported the synthesis of spirocyclic 3,4-dihydroquinoxalin-2-ones via condensation of α-chlorooxoindoles with o-phenylenediamines, yielding products in 31–95% yield. Kutateladze et al. demonstrated a photoassisted intramolecular cycloaddition to access spirocyclic quinoxalinone scaffolds with high stereoselectivity (>40% yield).

While these methods are more specialized, they illustrate the versatility of the quinoxalinone scaffold and potential routes to complex derivatives.

Data Table Summarizing Preparation Methods

| Method | Key Reactants | Conditions | Yield Range (%) | Stereoselectivity / Notes |

|---|---|---|---|---|

| Ullmann-type amination + cyclization | Enantiopure α-amino acids + N-Boc-2-iodoanilines | CuI catalyst, Cs2CO3, DMSO, rt, 36 h; then TFA, CH2Cl2, rt, 3 h | 51–90 (amination), 79–90 (cyclization) | Excellent enantiomeric excess (>98% ee), no racemization |

| Michael addition/cyclization | o-Phenylenediamines + nitroalkenes or maleic acid derivatives | Reflux in aqueous or alcoholic media | 51–81 (nitroalkenes), 55–80 (maleic acid) | Moderate regioselectivity with unsymmetrical diamines |

| Rh(II)-catalyzed three-component coupling | Carbene-ammonium ylids + formaldehyde + α-aryl serine derivatives | Rh(II) catalyst, Boc protection, Pd hydrogenolysis | ~54 (overall) | Access to 3,3-disubstituted quinoxalinones |

| Bargellini reaction | o-Phenylenediamines + trichloromethylcarbinols | Phase-transfer catalysis, NaOH, CH2Cl2, 0°C to rt | 33–93 | Racemic products, regioselectivity influenced by substituents |

| Photochemical cycloaddition | Quinoxalonone derivatives + pyrrole-containing pendants | UV light (365 nm), Ti(OiPr)4, CH2Cl2, –20°C | >40 | Stereoselective (4+2) cycloaddition, enantiopure products |

Specific Considerations for this compound

The presence of a bromine substituent at the 6-position requires starting materials such as 6-bromo-substituted o-phenylenediamines or 6-bromo-substituted iodoanilines for coupling reactions.

Methyl substitution at the 3-position can be introduced via methyl-substituted amino acids or methyl-containing Michael acceptors.

The Ullmann-type coupling followed by cyclization is particularly suitable for preparing enantiopure 3-methyl substituted derivatives with halogen substituents on the aromatic ring.

Michael addition/cyclization cascades offer a straightforward route but may yield regioisomeric mixtures if unsymmetrical diamines are used.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 6-position undergoes nucleophilic substitution under various conditions, enabling derivatization for pharmaceutical applications:

Example Reaction with Amines :

6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one reacts with primary and secondary amines (e.g., morpholine, aniline derivatives) in polar aprotic solvents like DMF or acetonitrile. Potassium carbonate or sodium hydride is typically used as a base, with yields ranging from 65% to 85% .

Mechanism :

-

The bromine acts as a leaving group, replaced by amine nucleophiles via an SNAr (nucleophilic aromatic substitution) mechanism.

-

Electron-withdrawing groups (e.g., the lactam carbonyl) activate the aromatic ring toward substitution .

Alkylation and Acylation Reactions

The NH group in the dihydroquinoxaline ring undergoes alkylation or acylation to generate N-substituted derivatives:

Alkylation with Phenacyl Bromides :

Reaction with 4-bromophenacyl bromide in acetonitrile under reflux conditions (90°C, 10 hours) produces 1-(2-(4-bromophenyl)-2-oxoethyl)-4-(acetyl chloride)-3,4-dihydroquinoxalin-2(1H)-one (75% yield) .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Bromophenacyl bromide | Acetonitrile | 90°C | 10 h | 75% |

Acylation with Chloroacetyl Chloride :

Treatment with chloroacetyl chloride in DMF at 0–25°C yields 4-(2-chloroacetyl) derivatives (74% yield) .

Condensation with Aldehydes

The compound participates in Knoevenagel-type condensations with aromatic aldehydes to form styryl derivatives:

Styryl Derivative Synthesis :

Reaction with benzaldehyde derivatives in ethanol under acidic or basic conditions generates styryl-substituted quinoxalinones. For example, condensation with 4-nitrobenzaldehyde yields a nitro-substituted styryl product (68% yield) .

Key Data :

-

Conditions : Ethanol, piperidine catalyst, reflux (8–12 hours).

-

Mechanism : Aldol-like condensation followed by dehydration.

Cyclization Reactions

The lactam ring can undergo further cyclization to form polycyclic structures:

Spirocyclic Formation :

Under phase-transfer conditions with trichloromethylcarbinols, the compound forms spirocyclic derivatives. For example, reaction with trichloroethanol yields spiro[cyclohexane-1,3'-quinoxalin]-2'(1'H)-one derivatives (33–93% yield) .

Ring-Opening Reactions

The dihydroquinoxaline ring can open under strong acidic or basic conditions:

Acidic Hydrolysis :

Treatment with concentrated HCl at elevated temperatures cleaves the lactam ring, yielding a diamino-bromophenyl intermediate. This intermediate can be re-cyclized under modified conditions .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (100°C, 12 hours) produces biaryl derivatives (50–80% yield) .

Example :

Scientific Research Applications

Synthesis of 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of this compound typically involves reactions that allow for the introduction of the bromo and methyl groups onto the quinoxaline scaffold. Various methods have been developed, including:

- Direct CH Alkylation : This method utilizes photoredox reactions to achieve selective alkylation at the C-H bonds of 3,4-dihydroquinoxalin-2-one derivatives, allowing for the formation of 6-bromo derivatives with high efficiency .

- Ullmann Coupling : A mild Ullmann-type amination has been reported to synthesize substituted dihydroquinoxaline derivatives with good yields .

Antiviral Properties

One of the most notable applications of this compound is its antiviral activity. The compound has been studied for its effectiveness against various viral infections, particularly HIV. For instance:

- Clinical Trials : The compound GW420867X, which contains a similar scaffold, has shown potent antiviral activity in clinical trials involving HIV-infected patients .

Anti-inflammatory Effects

Research indicates that compounds within the dihydroquinoxaline family exhibit anti-inflammatory properties. Specific derivatives have been tested for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Estrogen Receptor Modulation

Studies have demonstrated that certain derivatives of dihydroquinoxalin-2-one can act as ligands for estrogen receptors. For example, compounds with specific arylsulfonyl substitutions showed significant ligand potency, suggesting potential applications in hormone-related therapies .

HIV Research

In a study involving hybrid structures derived from this compound, researchers explored structure-activity relationships to enhance antiviral potency while addressing bioavailability issues . These hybrids combined elements from existing antiviral drugs with the quinoxalinone core.

Anti-inflammatory Drug Development

Another study focused on synthesizing derivatives with enhanced anti-inflammatory activity through modifications at the N-position of the quinoxaline scaffold. Results indicated that certain substitutions significantly improved efficacy against inflammatory markers in vitro .

Data Tables

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it exhibits antimicrobial activity, it might interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Bromo vs. Carboxylic Groups : Bromine at C6 (as in the target compound) may facilitate halogen bonding with biomolecular targets, whereas carboxylic acid substituents (e.g., C14) enhance polar interactions, leading to higher sGC binding affinity .

- Methyl vs. Phenyl Groups : The methyl group at C3 in the target compound likely improves metabolic stability compared to bulkier phenyl substituents, which optimize hydrophobic cavity interactions in sGC activators .

Soluble Guanylyl Cyclase (sGC) Activation

Dicarboxylic derivatives like C14 exhibit strong sGC activation (ΔGest = -15.65 kcal/mol) due to interactions with the Y-S-R motif and hydrophobic pockets in the heme-binding domain .

Kinase Inhibition

Compound J46-37 demonstrates nanomolar inhibition of JNK3 (IC₅₀ = 12 nM) with >100-fold selectivity over JNK1/2, attributed to optimized substituents at C6/C7 . The bromo-methyl derivative’s bromine may similarly enhance target engagement through halogen bonding but requires empirical validation.

Antitumor Activity

Scaffold-hopped derivatives (e.g., 13c) show high cytotoxicity (IC₅₀ < 1 µM) in cancer cells, linked to their ability to disrupt protein-DNA interactions .

Physicochemical Properties

| Property | 6-Bromo-3-methyl | C14 (dicarboxylic) | J46-37 |

|---|---|---|---|

| LogP | Moderate (~2.5) | Low (<1.0) | Moderate (~2.0) |

| Solubility (aq.) | Low | High | Moderate |

| Metabolic Stability | High | Low | Moderate |

Notes:

Biological Activity

Overview

6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in pharmaceuticals and its unique structural features, primarily the presence of a bromine atom that can significantly influence its biological activity and reactivity .

Synthesis

The synthesis of this compound typically involves the bromination of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one using bromine or other brominating agents under controlled conditions. This process ensures selective bromination at the desired position, yielding a product with a molecular formula of C10H10BrN2O and a molecular weight of 240.1 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism may involve:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or interfere with protein function, leading to antimicrobial effects.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes relevant in various biochemical pathways, which can modulate cellular functions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For instance, certain derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The incorporation of the bromine atom enhances this activity compared to non-brominated analogs .

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, possess anticancer properties. A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7, indicating promising potential for further development as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloro-3-methyl-3,4-dihydroquinoxalin | Chlorine atom instead of bromine | Moderate antibacterial properties |

| 6-Fluoro-3-methyl-3,4-dihydroquinoxalin | Fluorine atom instead of bromine | Lower anticancer activity compared to brominated analogs |

| 3-Methylquinoxalin-2(1H)-one | No halogen substituent | Limited biological activity |

The presence of the bromine atom in this compound enhances its reactivity and biological efficacy compared to its chloro and fluoro counterparts .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Activity Study : A recent study utilized the agar well diffusion method to assess the antibacterial efficacy of synthesized quinoxaline derivatives. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like Ciprofloxacin .

- Anticancer Screening : Another investigation focused on evaluating the cytotoxic effects of various quinoxaline derivatives against human cancer cell lines. The study found that compounds containing the bromo substituent had lower IC50 values than their non-brominated analogs, suggesting enhanced anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction yields be optimized?

- Methodology : Utilize copper-catalyzed cross-coupling reactions or carbon atom insertion strategies, as demonstrated in the synthesis of structurally analogous 3,4-dihydroquinoxalin-2(1H)-ones. For example, copper catalysts (e.g., CuI) with ligands like 1,10-phenanthroline under aerobic conditions can facilitate alkynylation at the 3-position . Optimization involves adjusting reaction temperature (80–100°C), solvent (DMSO or DMF), and stoichiometry of reagents (1.2–2.0 equivalents of alkyne). Yields typically range from 33% to 65%, with lower yields attributed to steric hindrance or competing side reactions .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Employ multi-spectral analysis:

- 1H/13C NMR : Confirm regiochemistry using coupling constants and integration ratios. For example, the methyl group at C3 appears as a singlet (~δ 1.2–1.5 ppm), while aromatic protons (C6-Br) show deshielding (~δ 7.3–7.8 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 255.02 for C9H9BrN2O) .

- IR : Identify carbonyl stretches (~1680–1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

- Methodology : Store in airtight, light-sensitive containers at ambient temperatures. Decomposition risks arise from prolonged exposure to moisture or UV light, as brominated quinoxalinones are prone to hydrolysis or radical-mediated degradation . Purity (>95%) should be verified via HPLC before use in sensitive reactions.

Advanced Research Questions

Q. How can researchers design derivatives of this compound for polypharmacological applications (e.g., kinase/BET inhibition)?

- Methodology : Introduce substituents at the 4-position (e.g., benzyl or aryl groups) to enhance binding affinity. For example, 6-(pyrimidin-2-ylamino) derivatives showed dual inhibition of BET proteins and kinases in vitro. Computational docking (e.g., AutoDock Vina) can predict interactions with BRD4 or CDK2 active sites . Validate via kinase assay panels and cellular IC50 measurements .

Q. What strategies resolve contradictions in reaction outcomes, such as variable yields or unexpected byproducts?

- Methodology :

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-oxidized quinoxalines or dimerization products).

- Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., 13C-tracing) or kinetic isotope effects. For example, competing pathways in copper-catalyzed alkynylation may involve radical vs. polar mechanisms .

- DoE Optimization : Apply Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and oxygen levels .

Q. How can this compound serve as a precursor for benzimidazole derivatives?

- Methodology : React with hydrazine hydrate under acidic conditions (acetic acid, reflux) to induce ring contraction. The mechanism involves hydrazine attack at the carbonyl, followed by cyclization and elimination of HBr. This rearrangement yields 2-(pyrazol-3-yl)benzimidazoles, validated by 1H NMR and X-ray crystallography .

Q. What are the best practices for evaluating the anti-tubercular activity of derivatives?

- Methodology :

- In Vitro Assays : Test against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). Include positive controls (e.g., rifampicin) and measure MIC90 values.

- Cytotoxicity : Screen against mammalian cell lines (e.g., Vero cells) to assess selectivity. Derivatives with a selectivity index (SI) >10 warrant further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.